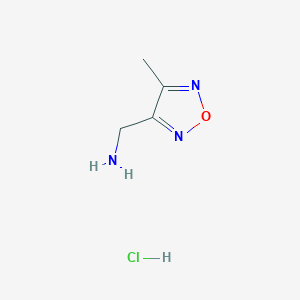

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methyl-1,2,5-oxadiazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3-4(2-5)7-8-6-3;/h2,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUALBYKULRRUTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-48-5 |

Source

|

| Record name | 1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride chemical properties

An In-depth Technical Guide to (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride

Abstract

This compound is a heterocyclic amine building block of significant interest to the pharmaceutical and agrochemical research sectors. The 1,2,5-oxadiazole (furazan) moiety is a well-established pharmacophore known to impart a range of biological activities in larger molecular scaffolds.[1][2] This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, expected analytical characteristics, and critical safety protocols for this compound. It is intended for researchers, medicinal chemists, and drug development professionals who are utilizing or considering this reagent for the synthesis of novel chemical entities.

Core Compound Identification and Physicochemical Properties

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine is typically supplied and handled as its hydrochloride salt to enhance stability, crystallinity, and aqueous solubility, which are advantageous properties for both storage and reaction setup.[3] The core properties of the hydrochloride salt and its corresponding free base are summarized below.

| Property | This compound | (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine (Free Base) | Reference(s) |

| IUPAC Name | (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine;hydrochloride | (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine | [4][5] |

| Synonyms | C-(4-Methyl-furazan-3-yl)-methylamine hydrochloride | - | [6] |

| CAS Number | 1159825-48-5 | 321392-83-0 | [4][7] |

| Molecular Formula | C₄H₈ClN₃O | C₄H₇N₃O | [4] |

| Molecular Weight | 149.58 g/mol | 113.12 g/mol | [4][5] |

| Physical Form | Solid | Solid | [5] |

| InChI Key | - | YKTPXKSUWIQBML-UHFFFAOYSA-N | [5] |

| Canonical SMILES | Cc1nonc1CN.Cl | Cc1nonc1CN | [5] |

Synthesis Pathway and Mechanistic Considerations

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a logical and efficient synthetic route can be proposed based on established heterocyclic chemistry principles. The most probable pathway involves the reduction of a key oxime intermediate, which itself is derived from the corresponding aldehyde.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-stage process:

-

Oxime Formation: The synthesis begins with the corresponding aldehyde, 4-methyl-1,2,5-oxadiazole-3-carbaldehyde. This aldehyde is converted to its oxime via a condensation reaction with hydroxylamine hydrochloride. This is a standard, high-yielding transformation. The presence of a mild base (e.g., sodium acetate, pyridine) is typically required to neutralize the HCl released and facilitate the reaction.

-

Oxime Reduction: The crucial step is the reduction of the oxime functional group to the primary amine. This transformation is critical as it installs the desired methanamine moiety. Catalytic hydrogenation is an excellent choice for this step due to its clean nature and high efficiency. A palladium on carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere would effectively reduce the C=N bond without affecting the stable oxadiazole ring. The choice of solvent (e.g., ethanol, methanol, or acetic acid) can be optimized to ensure full dissolution of the starting material.

-

Hydrochloride Salt Formation: Following the reduction and purification of the resulting free base amine, the final hydrochloride salt is prepared. This is achieved by dissolving the amine in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol) and adding a stoichiometric amount of hydrochloric acid (often as a solution in the same or a compatible solvent). The desired this compound typically precipitates as a stable, crystalline solid that can be isolated by filtration.

Caption: Proposed synthesis of the target compound.

Expected Analytical Characterization Profile

No specific spectral data for this compound is publicly available. However, based on its structure and data from analogous compounds, a standard characterization profile can be predicted.[8][9] Researchers should expect the following results to confirm the identity and purity of the synthesized material.

| Technique | Expected Observations |

| ¹H NMR (e.g., DMSO-d₆) | ~8.5-9.0 ppm (broad singlet, 3H, -NH₃⁺), ~4.2 ppm (singlet, 2H, -CH₂-NH₃⁺), ~2.6 ppm (singlet, 3H, -CH₃). The ammonium protons are exchangeable with D₂O. |

| ¹³C NMR (e.g., DMSO-d₆) | ~158 ppm (C, oxadiazole, C-N), ~150 ppm (C, oxadiazole, C-N), ~35 ppm (-CH₂-), ~10 ppm (-CH₃). The exact shifts for the ring carbons are estimates based on similar heterocyclic systems.[9] |

| FT-IR (KBr Pellet) | 3200-2800 cm⁻¹ (broad, strong, N-H stretch of ammonium), 2950-2850 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=N stretch, oxadiazole ring), ~1560 cm⁻¹ (N-O stretch, oxadiazole ring).[9] |

| Mass Spec. (ESI+) | The spectrum would show the molecular ion of the free base. Calculated m/z for [C₄H₇N₃O + H]⁺: 114.0662. High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm. |

Safety, Handling, and Storage

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine and its hydrochloride salt are classified as hazardous materials and must be handled with appropriate precautions.[7]

GHS Hazard Classification:

| Pictogram | GHS Code | Hazard Statement | Reference(s) |

| GHS07 | H302 | Harmful if swallowed | [10] |

| GHS05 | H314 | Causes severe skin burns and eye damage | [7] |

| GHS07 | H335 | May cause respiratory irritation | [7] |

Recommended Protocols

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or powder.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[11]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Prevent dust formation. After handling, wash hands and any exposed skin thoroughly.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[11] Store in a locked cabinet or area accessible only to authorized personnel.

-

First Aid:

-

Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[11]

-

Skin Contact: If on skin, immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or burns occur, seek immediate medical advice.[7][11]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Reactivity and Application in Drug Discovery

The utility of this compound lies in its dual functionality: the stable, biologically active oxadiazole core and the reactive primary amine handle.

Chemical Reactivity

The primary amine is a versatile nucleophile, making it an ideal starting point for constructing more complex molecules. It can readily participate in a variety of classical organic reactions:

-

Amide Coupling: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

N-Alkylation: Reaction with alkyl halides to introduce further substituents.

The 1,2,5-oxadiazole ring is generally robust and stable to many common reaction conditions, acting as a spectator moiety that imparts specific physicochemical properties (e.g., polarity, hydrogen bond accepting ability) and pharmacological effects.

Role in Medicinal Chemistry

The 1,2,5-oxadiazole scaffold and its N-oxide counterpart (furoxan) are recognized "privileged structures" in medicinal chemistry.[1] They are known nitric oxide (NO) donors and have been incorporated into compounds exhibiting a wide spectrum of biological activities.[13] This building block serves as a critical starting material for exploring new chemical space in drug discovery programs targeting:

Caption: Role as a building block in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its combination of a stable, pharmacologically relevant oxadiazole core and a reactive primary amine makes it a powerful tool for medicinal chemists. While it must be handled with care due to its hazardous properties, its potential for facilitating the synthesis of novel and potent bioactive molecules is significant. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

- Chemical Label. (n.d.). (4-methyl-1,2,5-oxadiazol-3-yl)methanamine.

-

PubChem. (n.d.). (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. PubChem Compound Summary for CID 46735538. Retrieved from [Link]

- Generic Safety Data Sheet. (n.d.). Amantadine Hydrochloride USP.

- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Krasavin, M., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7809.

-

ChemBK. (n.d.). 1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, oxime, 5-oxide, [C(E)]- (9CI). Retrieved from [Link]

- Thoreauchem. (n.d.). C-(4-Methyl-furazan-3-yl)-methylamine hydrochloride.

- Sinfoo Biotech. (n.d.). This compound.

-

ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

- Synblock. (n.d.). CAS 612511-96-3 | (5-Methyl-1,3,4-oxadiazol-2-YL)methanamine hydrochloride.

- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700.

- Sigma-Aldrich. (n.d.). N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine hydrochloride AldrichCPR.

- Pace, A. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 18(1), 2-3.

- Boyarskiy, V. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7586.

- Neochim, S. A., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7357.

-

PubChem. (n.d.). Methenamine hydrochloride. PubChem Compound Summary for CID 22339066. Retrieved from [Link]

-

PubChem. (n.d.). Methanamine, hydrochloride (1:1). PubChem Compound Summary for CID 11637. Retrieved from [Link]

- BLDpharm. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride.

- ChemScene. (n.d.). 1214344-22-5 | (3-Fluoro-5-methylphenyl)methanamine hydrochloride.

- MDPI. (2023). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2023(2), M1639.

Sources

- 1. ijper.org [ijper.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Methanamine, hydrochloride (1:1) | CH6ClN | CID 11637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound,(CAS# 1159825-48-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. C-(4-Methyl-furazan-3-yl)-methylamine hydrochloride-None - Thoreauchem [thoreauchem.com]

- 7. chemical-label.com [chemical-label.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | C4H8ClN3O | CID 46735538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pccarx.com [pccarx.com]

- 13. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide [mdpi.com]

An In-depth Technical Guide to (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride (CAS Number: 1159825-48-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride is a niche yet valuable heterocyclic building block in the landscape of medicinal chemistry. The 1,2,5-oxadiazole (furazan) ring system is a well-established pharmacophore known for a wide array of biological activities, and this particular derivative offers a reactive primary amine handle for further synthetic elaboration. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, analytical characterization, and potential applications in drug discovery, drawing upon the broader knowledge of the oxadiazole class of compounds. While specific pharmacological data for this compound is not yet prevalent in published literature, its structural motifs suggest significant potential for the development of novel therapeutics.

Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole, or furazan, is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms. This ring system is of significant interest in medicinal chemistry due to its unique physicochemical properties and its ability to act as a bioisostere for other functional groups, such as esters and amides.[1] Derivatives of 1,2,5-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and vasodilatory effects.[2][3] The N-oxide counterpart, known as furoxan, is particularly notable for its capacity to release nitric oxide (NO) under physiological conditions, a key signaling molecule in numerous physiological and pathological processes.[2] this compound serves as a key intermediate, providing a synthetically versatile platform for the exploration of new chemical entities based on this potent scaffold.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1159825-48-5 | N/A |

| Molecular Formula | C₄H₈ClN₃O | |

| Molecular Weight | 149.58 g/mol | |

| Appearance | Solid | |

| Storage | Store refrigerated |

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis and Manufacturing

A common and effective method for constructing the 1,2,5-oxadiazole ring is the dehydration of α-dioximes.[4]

Caption: Plausible synthetic workflow for the target compound.

Hypothetical Experimental Protocol:

-

Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonitrile.

-

An appropriately substituted α-dioxime precursor would be subjected to dehydration. This can be achieved using various dehydrating agents such as thionyl chloride or by heating with succinic anhydride.[4] The reaction would be monitored by Thin Layer Chromatography (TLC) until completion. The crude product would then be purified by column chromatography or recrystallization.

-

-

Step 2: Reduction to (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine.

-

The resulting nitrile intermediate would then be reduced to the primary amine. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney Nickel. Careful control of the reaction conditions is crucial to avoid over-reduction or side reactions.

-

-

Step 3: Hydrochloride Salt Formation.

-

The purified free base of the amine would be dissolved in a suitable solvent, such as diethyl ether or methanol, and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl). The hydrochloride salt would precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

-

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons adjacent to the amine, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present. Key signals would include those for the methyl carbon, the methylene carbon, and the two distinct carbons of the oxadiazole ring. Based on literature for similar structures, the oxadiazole ring carbons are expected to resonate in the downfield region of the spectrum.[5]

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.[6]

Illustrative HPLC Protocol:

-

Objective: To determine the purity of this compound and quantify any impurities.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Sample Solution: Prepare the sample solution at the same concentration as the standard.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine purity.

Caption: A typical analytical workflow for compound validation.

4.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine group serves as a convenient handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

These transformations allow for the incorporation of the 4-methyl-1,2,5-oxadiazole moiety into larger molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Areas:

Given the broad biological activities of 1,2,5-oxadiazole derivatives, this building block could be utilized in the development of novel agents for:

-

Oncology: As inhibitors of enzymes crucial for cancer cell proliferation.[4]

-

Infectious Diseases: As novel antibacterial or antifungal agents.[2]

-

Inflammatory Diseases: Through the modulation of inflammatory pathways.

-

Cardiovascular Diseases: Particularly if converted to the N-oxide to act as a nitric oxide donor.[4]

Conclusion

This compound is a valuable, albeit specialized, building block for medicinal chemists. Its utility stems from the potent pharmacological potential of the 1,2,5-oxadiazole core and the synthetic versatility of the aminomethyl side chain. While direct biological data on this specific compound is currently limited, its potential for elaboration into a diverse range of derivatives makes it a compound of interest for future drug discovery efforts. The synthetic and analytical methodologies outlined in this guide provide a framework for its effective use in research and development.

References

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.

- Applications of 1,2,5-Oxadiazole. ChemicalBook.

- Oxadiazole: A highly versatile scaffold in drug discovery. PubMed.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review.

- Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham Science.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Orthogonally Protected Oxadiazole-Based Building Blocks: Synthesis and Characteriz

- Systematic Review on 1,2,3‐Oxadiazoles, 1,2,4‐Oxadiazoles, and 1,2,5‐Oxadiazoles in the Antimycobacterial Drug Discovery.

- Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham Science.

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature

- Orthogonally Protected Oxadiazole-Based Building Blocks: Synthesis and Characterization.

- A Pharmacological Update of Oxadiazole Deriv

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- Oxadiazole-based Heterocycles as Building Block for Material Property Control: Design, Synthesis, and Characterization of 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)- 1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210). OSTI.GOV.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- Table of Contents. The Royal Society of Chemistry.

- View of 3-AMINO-4-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]FURAZAN. Journal of the Serbian Chemical Society.

- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- 2-(1,2,4-triazole-5-yl)

- 3-Amino-4-[5-(chloromethyl)

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine. Sigma-Aldrich.

- Biological activity of oxadiazole and thiadiazole deriv

- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad

- Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds.

- 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI.

- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

- 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.

- 4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Molecular Pharmacological Characterization at Ionotropic Glutamate Receptors of Compounds Related to Glutamate and Its Homologues.

- A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. BenchChem.

- View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmascope.

- Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

Sources

- 1. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific salt are not widely published, this document leverages established principles of spectroscopic analysis and data from structurally analogous compounds to present a detailed predictive analysis. We will explore the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, providing the foundational knowledge for researchers working with this and related molecules. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can confidently apply these techniques in their own laboratories.

Introduction: The Significance of this compound

The 1,2,5-oxadiazole (furazan) ring system is a well-established pharmacophore present in a variety of biologically active compounds. The introduction of a methanamine hydrochloride group at the 3-position and a methyl group at the 4-position of the oxadiazole ring creates a molecule with potential for diverse pharmacological applications. The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds, a critical consideration in drug development.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical sciences. Spectroscopic techniques are the primary tools for achieving this. This guide will provide a detailed roadmap for the acquisition and interpretation of the key spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is a prerequisite for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 2: A plausible fragmentation pathway for the protonated molecular ion.

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic profile of this compound. By understanding the expected ¹H NMR, ¹³C NMR, FT-IR, and MS data, researchers can more efficiently and accurately characterize this compound and its analogs. The experimental protocols and interpretative rationale provided herein are grounded in fundamental spectroscopic principles and serve as a valuable resource for scientists in the field of drug discovery and development. The synthesis and characterization of related oxadiazole compounds have been reported in the literature, providing a solid basis for the predictions made in this guide. [1][2][3]

References

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. (2015). Der Pharma Chemica, 7(10), 232-239.

-

Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine Hydrochloride

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR for the structural elucidation of this heterocyclic compound.

Introduction: The Structural Significance of an Oxadiazole Derivative

This compound is a substituted oxadiazole, a class of five-membered heterocyclic compounds that are significant scaffolds in medicinal chemistry.[1][2] Oxadiazole derivatives are known to exhibit a wide array of pharmacological activities.[2][3] Accurate structural characterization is paramount in the development of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[4][5] This guide will provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra of the title compound, a step-by-step protocol for data acquisition, and the underlying principles governing the observed chemical shifts and coupling patterns.

Predicted NMR Spectral Analysis

Due to the absence of publicly available experimental spectra for this compound, this section presents a detailed prediction based on established NMR principles and data from analogous structures.[6][7] The analysis provides a robust framework for interpreting experimentally acquired data.

Molecular Structure and Proton Environments

The structure of this compound features three distinct proton environments and four unique carbon environments.

Figure 1. Structure of this compound with proton and carbon labels.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is expected to exhibit three distinct signals. The hydrochloride form means the amine will be protonated to an ammonium group (-NH₃⁺), and the chemical shifts will be influenced by the solvent used.[8][9]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H_a (CH₃) | 2.2 - 2.6 | Singlet (s) | 3H | The methyl protons are attached to an sp²-hybridized carbon of the oxadiazole ring, leading to a downfield shift compared to a typical alkyl methyl group.[10] |

| H_b (CH₂) | 4.0 - 4.5 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing oxadiazole ring and the positively charged ammonium group, causing significant deshielding.[11][12] |

| H_c (NH₃⁺) | 8.0 - 9.0 (in DMSO-d₆) | Broad Singlet (br s) | 3H | The protons on the nitrogen are acidic and undergo rapid exchange, typically resulting in a broad signal.[13] The chemical shift is highly dependent on solvent and concentration.[14] |

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon atoms in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C_d (CH₃) | 10 - 15 | The methyl carbon, being an sp³-hybridized carbon, will appear in the upfield region of the spectrum.[15] |

| C_e (CH₂) | 35 - 45 | This sp³-hybridized carbon is attached to the electron-withdrawing oxadiazole ring and the nitrogen atom, shifting it downfield.[6] |

| C_f (C-oxadiazole) | 150 - 160 | This sp²-hybridized carbon is part of the heterocyclic ring and is bonded to the aminomethyl group. Carbons in oxadiazole rings typically resonate in this downfield region.[16][17] |

| C_g (C-oxadiazole) | 160 - 170 | This sp²-hybridized carbon of the oxadiazole ring is bonded to the methyl group and is also expected to be in the far downfield region.[6][16] |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a detailed workflow for the acquisition of ¹H and ¹³C NMR spectra.

Figure 2. Workflow for NMR data acquisition and analysis.

Causality in Experimental Choices

-

Choice of Solvent: DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity, which aids in dissolution. Additionally, the acidic protons of the ammonium group are less likely to exchange with the solvent compared to D₂O, allowing for their observation.[14]

-

Internal Standard: Tetramethylsilane (TMS) is used as a universal reference standard because its protons and carbons are highly shielded, resonating at 0 ppm, and it is chemically inert.[18][19]

-

Shimming: This process is crucial for achieving a homogeneous magnetic field across the sample, which results in sharp, well-resolved NMR signals, a prerequisite for accurate interpretation.[18]

-

Number of Scans: More scans are typically required for ¹³C NMR than for ¹H NMR because the ¹³C isotope has a low natural abundance (~1.1%). Averaging multiple scans increases the signal-to-noise ratio.[15]

Trustworthiness and Self-Validating Systems

The integrity of the structural assignment relies on a self-validating system where all NMR data points converge to support a single, unambiguous structure.

Figure 3. Logic diagram for self-validating NMR data.

For this compound, the following correlations must hold true for the structure to be confirmed:

-

The number of signals in the ¹H and ¹³C spectra must match the number of unique proton and carbon environments.

-

The integration values in the ¹H spectrum must correspond to the ratio of protons in each environment (3:2:3).

-

The chemical shifts must be in the expected regions for the proposed functional groups.

-

If ambiguity remains, 2D NMR experiments like COSY (Correlation Spectroscopy) would show coupling between neighboring protons (though none is expected in this molecule), and HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon signal.[19]

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By combining predicted spectral data with a detailed experimental protocol and a logical approach to data validation, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds. The principles and methodologies outlined herein are fundamental to the fields of chemical research and drug development, ensuring the scientific integrity of molecular characterization.

References

-

Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 02(01), 07-13. Link

-

ResearchGate. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. Retrieved from [Link]

-

Abraham, R. J., & Matth, T. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

PubMed. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(9), 518-28. Retrieved from [Link]

-

YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]

Sources

- 1. Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review » Article [journals.stmjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. journalspub.com [journalspub.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. web.pdx.edu [web.pdx.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Proton NMR Table [www2.chemistry.msu.edu]

- 14. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. azooptics.com [azooptics.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Mass Spectrometric Analysis of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine Hydrochloride

Introduction

(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, a derivative of the 1,2,5-oxadiazole (furazan) heterocyclic system, represents a class of compounds with significant interest in medicinal chemistry and materials science. As with any pharmacologically relevant molecule, unambiguous structural confirmation and sensitive quantification are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose.

This guide serves as a comprehensive resource for researchers and drug development professionals on the mass spectrometric analysis of this compound. Moving beyond a simple recitation of parameters, this document elucidates the causal reasoning behind methodological choices, from ionization principles to the prediction of fragmentation pathways. Our objective is to provide a self-validating framework for method development, ensuring both scientific rigor and practical applicability.

Section 1: Core Molecular Attributes and Ionization Strategy

A robust analytical method is built upon a foundational understanding of the analyte's physicochemical properties. The structure of (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine features a primary amine, which is the key to its mass spectrometric behavior.

Chemical Structure:

(Structure of this compound)

The presence of the basic primary amine (pKa ≈ 8-10) makes this molecule an ideal candidate for analysis by electrospray ionization (ESI) in positive ion mode. The acidic conditions of a typical reversed-phase chromatography mobile phase (e.g., containing 0.1% formic acid) will ensure the amine is protonated in solution before it even enters the mass spectrometer, facilitating the efficient formation of the protonated molecule, [M+H]⁺.

| Property | Value | Source / Rationale |

| Chemical Formula (Free Base) | C₄H₇N₃O | |

| Molecular Weight (Free Base) | 113.12 g/mol | |

| Chemical Formula (HCl Salt) | C₄H₈ClN₃O | Calculated |

| Molecular Weight (HCl Salt) | 149.58 g/mol | Calculated |

| Monoisotopic Mass (Free Base) | 113.0589 Da | Calculated |

| Expected Precursor Ion [M+H]⁺ | m/z 114.0662 | Calculated (113.0589 + 1.0073) |

Furthermore, the molecule adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] The free base, with three nitrogen atoms, has a nominal mass of 113 Da, consistent with this rule. This provides a rapid, initial check of the observed molecular ion.

Section 2: Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation pattern is not random; it is governed by the principles of chemical stability. For (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine, we predict two primary fragmentation families: high-probability amine-driven cleavage and lower-probability heterocyclic ring cleavage.

High-Probability Pathway: Amine-Directed α-Cleavage

The most common fragmentation route for aliphatic amines is α-cleavage—the scission of the carbon-carbon bond adjacent to the nitrogen atom.[1][2] This pathway is energetically favorable because it results in a resonance-stabilized iminium cation. For our analyte, this involves the cleavage of the bond between the methylene bridge (-CH₂-) and the oxadiazole ring.

-

Precursor Ion: [M+H]⁺, m/z 114.07

-

Fragmentation: Loss of a neutral 4-methyl-1,2,5-oxadiazole radical.

-

Major Product Ion: Formation of the methaniminium ion, [CH₂NH₃]⁺, at m/z 30.03 .

This fragmentation is expected to be highly efficient and will likely produce the base peak in the MS/MS spectrum.

Secondary Pathway: Heterocyclic Ring Fragmentation

While α-cleavage is dominant, collision-induced dissociation can also impart enough energy to fracture the 1,2,5-oxadiazole ring. Studies on related oxadiazole structures, though often under different ionization conditions, show that ring opening is a viable process.[3][4][5] A plausible route involves the initial cleavage of the weak N-O bond, followed by a cascade of rearrangements leading to the loss of small, stable neutral molecules.

-

Plausible Neutral Loss: Loss of acetonitrile (CH₃CN) from the ring structure, leading to a fragment ion.

-

[M+H]⁺ (m/z 114.07) → Loss of CH₃CN (41.03 Da) → Fragment at m/z 73.04

-

The diagram below visualizes these competing fragmentation pathways from the protonated precursor ion.

Sources

Biological significance of the 1,2,5-oxadiazole ring

An In-Depth Technical Guide to the Biological Significance of the 1,2,5-Oxadiazole Ring

Abstract

The 1,2,5-oxadiazole, colloquially known as furazan, is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Though less common than its 1,2,4- and 1,3,4-oxadiazole isomers, the furazan ring possesses a unique combination of physicochemical properties that make it a valuable pharmacophore in modern drug design.[1][2] This guide provides a comprehensive overview of the 1,2,5-oxadiazole core, detailing its structure, physicochemical characteristics, key biological activities, and primary synthetic routes. Particular emphasis is placed on its N-oxide variant, the furoxan, a versatile nitric oxide (NO) donor prodrug. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in the design of novel therapeutic agents.

The 1,2,5-Oxadiazole Core: Structure and Physicochemical Properties

The 1,2,5-oxadiazole is a planar, π-excessive, heteroaromatic ring consisting of two adjacent nitrogen atoms, one oxygen atom, and two carbon atoms.[3] This arrangement imparts distinct electronic and physical properties that are highly relevant in a biological context.

Core Structure and Aromaticity

The parent 1,2,5-oxadiazole is a colorless liquid at room temperature, soluble in water, and possesses a notable dipole moment of 3.38 D.[3] Its aromaticity index is 53, similar to isoxazole, indicating a stable system with delocalized π electrons.[3] This inherent stability is a crucial attribute for a drug scaffold, contributing to metabolic resistance.[4]

Caption: Core structures of 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan).

Physicochemical Profile for Drug Design

The incorporation of a furazan ring into a drug candidate can significantly enhance its physicochemical properties and biological activity.[1][2] The ring's high degree of polarization and electron-withdrawing nature can modulate the lipophilicity and bioavailability of the parent molecule.[5] Drug lipophilicity is a critical parameter, as it governs the transport and distribution of compounds within biological systems, including passage across cell membranes.[6] The oxadiazole ring is often employed as a bioisosteric replacement for carbonyl-containing functional groups like esters and amides to improve stability and pharmacokinetic profiles.[4]

| Property | Value/Description | Significance in Drug Design | Source |

| Trivial Name | Furazan | - | [3] |

| Molecular Formula | C₂H₂N₂O | Basic structural information | [7] |

| Molecular Weight | 70.05 g/mol | Adherence to Lipinski's Rule of Five | [7] |

| Dipole Moment | 3.38 D | Influences polarity, solubility, and receptor binding | [3] |

| Aromaticity Index | 53 | Confers chemical and metabolic stability | [3] |

| pKa | ≈ -5.0 | Indicates low basicity | [3] |

| Primary Bioisostere for | Esters, Amides | Improves metabolic stability and pharmacokinetic profile | [4] |

Synthesis of the 1,2,5-Oxadiazole Ring

The construction of the 1,2,5-oxadiazole core is well-established, with several reliable synthetic strategies available to medicinal chemists. The choice of method often depends on the desired substitution pattern and the functional group tolerance required.

The three primary approaches for synthesizing the furazan ring are:

-

Dehydration of α-Dioximes: This is the most common method, involving the cyclodehydration of a 1,2-dioxime. The reaction is typically promoted by a dehydrating agent like thionyl chloride (SOCl₂) or by heating with succinic anhydride.[3][8] More recently, milder reagents such as 1,1'-carbonyldiimidazole (CDI) have been used to induce the formation of furazans at ambient temperatures, which is advantageous for sensitive substrates.[9]

-

Deoxygenation of 1,2,5-Oxadiazole N-Oxides (Furoxans): Furoxans can be reduced to their corresponding furazans. This deoxygenation is commonly achieved using trialkylphosphites.[3]

-

Ring Transformation Reactions: In some cases, other heterocyclic systems can be chemically transformed into the 1,2,5-oxadiazole ring, although this is less common for routine synthesis.[3]

Caption: Primary synthetic routes to the 1,2,5-oxadiazole (furazan) core.

Biological Activities and Therapeutic Applications

Derivatives of 1,2,5-oxadiazole exhibit a remarkably broad spectrum of pharmacological activities.[4][8] This versatility has made the scaffold a subject of intense research in numerous therapeutic areas.

-

Anticancer Activity: Numerous furazan derivatives have demonstrated potent antiproliferative effects.[10][11] Some compounds have been shown to inhibit the growth of various human tumor cell lines, including colorectal carcinoma and cervix adenocarcinoma.[10] The proposed mechanisms often involve the inhibition of critical enzymes like topoisomerase I, which is essential for DNA replication in cancer cells.[10]

-

Vasodilating Properties: Certain furazan derivatives, particularly the N-oxides (furoxans), are potent vasodilators due to their ability to release nitric oxide.[3][8] This has significant implications for cardiovascular diseases.

-

Enzyme Inhibition: Furazan-containing molecules are effective inhibitors of various enzymes. They have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy, and carbonic anhydrase.[3][8][12]

-

Antimicrobial and Antiparasitic Effects: The scaffold has been integrated into molecules with antibacterial, antimalarial, and antileishmanial properties.[8][13]

-

Other Applications: The furazan ring is also found in compounds with herbicidal, anti-inflammatory, and analgesic activities.[3][6][14] Furthermore, its unique electronic properties have led to its use in materials science as a component of energetic materials and fluorescent probes.[3][5]

The Furoxan Ring as a Nitric Oxide (NO) Donor

A defining feature of the 1,2,5-oxadiazole N-oxide (furoxan) scaffold is its ability to function as a prodrug that releases nitric oxide (NO) under physiological conditions.[15][16][17] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response.[16]

Mechanism of NO Release

Furoxans release NO primarily upon activation by intracellular thiols, such as glutathione (GSH).[15] The reaction with a thiol leads to the cleavage of the N-O bond in the heterocyclic ring, initiating a cascade that ultimately liberates nitric oxide. This controlled, slow release is a significant pharmacological advantage, preventing the tolerance issues seen with other types of NO donors.[16]

Caption: Simplified workflow of nitric oxide (NO) release from a furoxan prodrug.

Therapeutic Implications of NO Donation

The ability to deliver NO to specific tissues makes furoxan-based drugs highly promising for various conditions:

-

Cardiovascular Disease: By releasing NO, furoxans can induce vasodilation and inhibit platelet aggregation, making them candidates for treating hypertension and thrombosis.[16]

-

Oncology: The elevated levels of NO released by furoxans can be cytotoxic to cancer cells, and this effect can be synergistic with other chemotherapeutic agents.[15] Hybrid molecules combining a furoxan moiety with another anticancer pharmacophore have shown improved efficacy and the ability to overcome multidrug resistance.[15]

-

Malignant Pleural Mesothelioma (MPM): MPM cells have been shown to be particularly susceptible to high concentrations of NO, making NO-donor compounds a targeted therapeutic strategy.[15]

Experimental Protocol: Quantification of NO Release

To validate the NO-donating capability of a novel furoxan derivative, a reliable quantitative assay is essential. The Griess assay is a standard and straightforward colorimetric method for measuring nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solution.

Objective: To quantify the amount of nitric oxide released from a test compound (e.g., a furoxan derivative) in the presence of a thiol cofactor.

Methodology: The Griess Assay

-

Preparation of Reagents:

-

Griess Reagent: Prepare a solution containing 1% sulfanilamide in 5% phosphoric acid and a separate solution of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. Mix equal volumes immediately before use.

-

Thiol Cofactor: Prepare a solution of L-cysteine or glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.

-

Test Compound: Dissolve the furoxan derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Nitrite Standard: Prepare a series of sodium nitrite (NaNO₂) standards of known concentrations in PBS to generate a calibration curve.

-

-

Reaction Setup:

-

In a 96-well plate, add the test compound (at various concentrations) to wells containing the thiol cofactor solution in PBS.

-

Prepare control wells: (a) blank (PBS only), (b) compound without thiol, and (c) thiol without compound.

-

Incubate the plate at 37°C for a defined period (e.g., 1-24 hours) to allow for NO release and its conversion to nitrite.

-

-

Detection:

-

After incubation, add 50 µL of the freshly mixed Griess Reagent to each well, including the nitrite standards.

-

Allow the color to develop for 10-15 minutes at room temperature. The reaction of nitrite with the Griess reagent forms a magenta-colored azo compound.

-

-

Quantification:

-

Measure the absorbance of each well at approximately 540 nm using a microplate reader.

-

Subtract the absorbance of the blank from all readings.

-

Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

-

Use the standard curve to determine the concentration of nitrite in the experimental wells, which corresponds to the amount of NO released by the test compound.

-

Self-Validation System: The inclusion of multiple controls ensures the trustworthiness of the results. The "compound without thiol" control confirms that NO release is thiol-dependent, a key mechanistic feature of furoxans. The standard curve provides a direct quantitative measure, validating the accuracy of the measurements.

Conclusion and Future Perspectives

The 1,2,5-oxadiazole ring is a privileged scaffold with a unique set of physicochemical properties that justify its growing importance in medicinal chemistry.[2][8] Its stability, electron-withdrawing nature, and role as a bioisostere provide a solid foundation for the design of novel therapeutics. The N-oxide (furoxan) variant stands out for its well-defined mechanism as a thiol-dependent nitric oxide donor, offering a sophisticated prodrug strategy for targeted therapies in oncology and cardiovascular disease.[15][16]

Future research will likely focus on the development of next-generation hybrid molecules that couple the furoxan core with other pharmacophores to create dual-action drugs with enhanced selectivity and potency.[15][18] As synthetic methodologies become more refined and our understanding of the biological roles of nitric oxide deepens, the 1,2,5-oxadiazole ring is poised to become an even more crucial component in the drug development pipeline.

References

-

Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786–1815. [Link][2]

-

Flores-Conde, M. I., et al. (n.d.). Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives. MDPI. [Link][6]

-

Mancini, R. S., et al. (2021). Furazans in Medicinal Chemistry. PubMed. [Link][1]

-

Mancini, R. S., et al. (2021). Furazans in Medicinal Chemistry. Sci-Hub. [Link]

-

Sharma, M., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link][4]

-

Serafim, R. A., et al. (2020). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. [Link][10]

-

Kumar, G., et al. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. PubMed. [Link][8]

-

Mancini, R. S., et al. (2021). Furazans in Medicinal Chemistry. ResearchGate. [Link][5]

-

ResearchGate. (n.d.). Synthesis of 1,2,5‐oxadiazole‐N‐oxides from dioximes. [Link][19]

-

Neel, A. J., & Zhao, R. (2018). Synthesis of 1,2,5-oxadiazoles. Organic Chemistry Portal. [Link][9]

-

Kumar, G., et al. (2023). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. [Link][12]

-

Gorska, K., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link][20]

-

Larin, A. A., et al. (2025). Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma. PMC. [Link][15]

-

(2024). Pharmacological activity of furan derivatives. [Link][14]

-

Fershtat, L. L., et al. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. [Link][21]

-

Fershtat, L. L., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Semantic Scholar. [Link][16]

-

ResearchGate. (n.d.). Synthesis of 1,2,5‐oxadiazole‐N‐oxides from nitroketoximes. [Link][11]

-

Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link][22]

-

Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

Gorska, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link][23]

-

da Silva, E. G., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. National Institutes of Health. [Link][13]

-

Fershtat, L. L., et al. (2018). Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides. ResearchGate. [Link][17]

-

Stebletsova, I. A., et al. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. ResearchGate. [Link][18]

Sources

- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,5-Oxadiazole | C2H2N2O | CID 67517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

- 10. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

- 15. Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Potential therapeutic applications of oxadiazole derivatives

The oxadiazole scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with a vast and compelling range of therapeutic applications. Their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented. [1][6][22]The chemical tractability of the oxadiazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity for specific biological targets. [23]As challenges like drug resistance continue to grow, the versatility and proven biological activity of oxadiazole derivatives ensure they will remain a promising and fruitful area of research for the development of novel therapies. [23]

References

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A System

- A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. (2025-01-23). PubMed.

- Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Deriv

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18). PMC - NIH.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone deriv

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025-08-20).

- Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives.

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv

- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (2016).

- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025-08-13). Journal of Pharma and Biomedics.

- Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. (2021-06-18). PubMed.

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025-09-10). RSC Publishing.

- A Pharmacological Update of Oxadiazole Deriv

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021-06-29). PMC - PubMed Central.

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.

- Biological activity of oxadiazole and thiadiazole deriv

- 1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. (2023-05-15). TMR Publishing Group.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jpbsci.com [jpbsci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. tmrjournals.com [tmrjournals.com]

The Synthetic Chemist's Guide to 1,2,5-Oxadiazoles: A Comprehensive Review of Core Methodologies

Abstract

The 1,2,5-oxadiazole (furazan) scaffold and its corresponding N-oxide (furoxan) represent a privileged heterocyclic motif with profound implications across medicinal chemistry, materials science, and agricultural applications.[1] Their unique electronic properties and ability to act as nitric oxide (NO) donors have propelled them to the forefront of modern chemical research.[2][3] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing the 1,2,5-oxadiazole core, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights into experimental choices and offering detailed, step-by-step protocols for key methodologies.

Introduction: The Significance of the 1,2,5-Oxadiazole Core

1,2,5-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone in the design of novel functional molecules.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including applications as carbonic anhydrase inhibitors, antibacterial agents, vasodilators, and anticancer therapeutics.[1][2] The N-oxide counterparts, furoxans, are of particular interest due to their capacity to release nitric oxide under physiological conditions, a critical signaling molecule in numerous biological processes.[2][3] Furthermore, the high nitrogen content and energetic nature of some furazan and furoxan derivatives have led to their exploration as high-energy density materials (HEDMs).[4]

This guide will focus on the most prevalent and synthetically valuable methods for the construction of the 1,2,5-oxadiazole ring system, providing a robust foundation for both the seasoned medicinal chemist and the academic researcher.

Primary Synthetic Routes to 1,2,5-Oxadiazoles (Furazans)

The construction of the furazan ring is predominantly achieved through the cyclodehydration of α-dioximes. This transformation involves the removal of two molecules of water from a 1,2-dione dioxime to form the stable aromatic ring. The choice of dehydrating agent is critical and dictates the reaction conditions, substrate scope, and overall efficiency.

Cyclodehydration of α-Dioximes

The dehydration of α-dioximes is a versatile and widely employed method for the synthesis of 3,4-disubstituted-1,2,5-oxadiazoles. A variety of dehydrating agents have been successfully utilized, each with its own set of advantages and limitations.

The generally accepted mechanism for the acid-catalyzed cyclodehydration of α-dioximes proceeds through initial protonation of one of the oxime hydroxyl groups, followed by the elimination of water to form a nitrilium ion intermediate. Subsequent intramolecular attack by the second oxime group and a final dehydration step yields the furazan ring.

Caption: Proposed mechanism for the acid-catalyzed cyclodehydration of α-dioximes.

| Dehydrating Agent | Typical Conditions | Advantages | Limitations |

| 1,1'-Carbonyldiimidazole (CDI) | Ambient temperature, various solvents | Mild conditions, high yields, excellent functional group tolerance, enhanced safety for energetic compounds.[5] | Stoichiometric amounts of reagent required. |

| Thionyl Chloride (SOCl₂) | Reflux in toluene or other inert solvents | Readily available, effective for a range of substrates. | Harsh conditions, potential for side reactions, generation of acidic byproducts.[6] |

| Trifluoroacetic Anhydride (TFAA) | Pyridine or other base, 0 °C to room temperature | Highly reactive, can be effective for challenging substrates. | Can be too harsh for sensitive functional groups, requires careful control of reaction conditions.[7] |

| Succinic Anhydride | High temperatures (150-170 °C) | A classical method, can be effective for simple dioximes. | Requires high temperatures, limited substrate scope. |

This protocol is adapted from a mild and efficient method for the synthesis of substituted furazans.[5]

-

To a solution of benzil dioxime (1.0 mmol) in anhydrous dichloromethane (10 mL) is added 1,1'-carbonyldiimidazole (1.2 mmol) in one portion at room temperature.

-

The reaction mixture is stirred at room temperature for 7 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with the addition of 1 M aqueous hydrochloric acid (20 mL).

-

The mixture is extracted with dichloromethane (3 x 25 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 3,4-diphenyl-1,2,5-oxadiazole.

Synthesis of 1,2,5-Oxadiazole N-Oxides (Furoxans)

Furoxans are key intermediates and valuable compounds in their own right. The most common methods for their synthesis involve the dimerization of nitrile oxides.

Dimerization of Nitrile Oxides

Nitrile oxides, transient and highly reactive species, can be generated in situ from various precursors, most commonly from the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides. These intermediates readily undergo a [3+2] cycloaddition with themselves to form the furoxan ring.

The dimerization of nitrile oxides is a complex process. Density functional theory (DFT) calculations suggest that the reaction is not a concerted cycloaddition but rather a stepwise process proceeding through a dinitrosoalkene diradical intermediate.[2][8] The rate-determining step is the initial C-C bond formation.[2]

Caption: Stepwise mechanism of nitrile oxide dimerization via a diradical intermediate.

This solvent-free protocol offers an environmentally friendly and efficient route to furoxans.[9]

-

In a stainless steel milling jar, place (E)-4-methylbenzaldehyde oxime (0.4 mmol), sodium chloride (0.4 mmol), Oxone® (0.4 mmol), and triethylamine (0.4 mmol).

-

Mill the mixture in a vibrational ball mill at room temperature for the required time (monitoring by TLC is recommended).

-

After completion, the reaction mixture is worked up by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired furoxan.

Deoxygenation of Furoxans to Furazans

Reduction with Triethyl Phosphite

Triethyl phosphite (P(OEt)₃) is a widely used reagent for the deoxygenation of furoxans. The reaction generally proceeds at elevated temperatures and provides the corresponding furazan in good yield.

This protocol is based on a reported deoxygenation procedure.[9]

-

A mixture of 3,4-bis(4-methylphenyl)-1,2,5-oxadiazole 2-oxide (1.0 mmol) and triethyl phosphite (1.5 mmol) is heated at 165 °C for 12 hours under an inert atmosphere (e.g., argon).

-

The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, the excess triethyl phosphite can be removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the 3,4-bis(4-methylphenyl)-1,2,5-oxadiazole.

Characterization of 1,2,5-Oxadiazole Compounds

The structural elucidation of newly synthesized 1,2,5-oxadiazole derivatives relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the heterocyclic ring. The chemical shifts of the ring carbons can provide information to distinguish between furazan and furoxan structures.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups within the molecule and confirming the presence of the oxadiazole ring through its characteristic stretching vibrations.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds.[10]

Conclusion and Future Perspectives

The synthesis of 1,2,5-oxadiazole compounds continues to be an active area of research, driven by their diverse and significant applications. The classical methods, such as the cyclodehydration of α-dioximes, remain highly relevant, while newer, milder, and more environmentally benign methodologies, like the use of CDI and mechanochemistry, are expanding the synthetic chemist's toolkit. The ongoing exploration of novel synthetic routes and the deeper understanding of reaction mechanisms will undoubtedly lead to the discovery of new 1,2,5-oxadiazole derivatives with enhanced properties for a wide range of applications, from next-generation pharmaceuticals to advanced materials.

References

-

Gao, Y., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2549. [Link]

-

Yu, Z. X., et al. (2001). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. The Journal of Organic Chemistry, 66(22), 7427-7435. [Link]

-